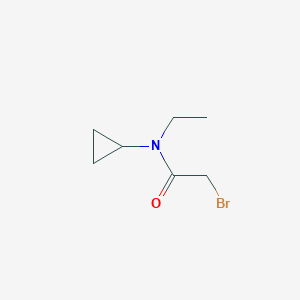

2-Bromo-N-cyclopropyl-N-ethylacetamide

説明

2-Bromo-N-cyclopropyl-N-ethylacetamide is a brominated acetamide derivative featuring a tertiary amide structure with cyclopropyl and ethyl substituents on the nitrogen atom. Its molecular formula is C₇H₁₁BrNO, and its calculated molecular weight is 205.08 g/mol (based on structural analysis). This compound is structurally analogous to intermediates used in pharmaceutical synthesis (e.g., impurities listed in pharmaceutical guidelines ), suggesting applications in drug development or agrochemical research.

特性

IUPAC Name |

2-bromo-N-cyclopropyl-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-2-9(6-3-4-6)7(10)5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQOMGDQRTYUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-Bromo-N-cyclopropyl-N-ethylacetamide involves the bromination of N-cyclopropyl-N-ethylacetamide. The reaction is typically carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve bulk synthesis techniques to produce the compound in larger quantities .

化学反応の分析

2-Bromo-N-cyclopropyl-N-ethylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

2-Bromo-N-cyclopropyl-N-ethylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

Medicine: It may serve as a precursor for the development of pharmaceutical agents.

Industry: The compound is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 2-Bromo-N-cyclopropyl-N-ethylacetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 2-Bromo-N-cyclopropyl-N-ethylacetamide with structurally related bromoacetamides, emphasizing differences in substituents, molecular properties, and inferred reactivity:

Key Observations:

Steric Effects: The cyclopropyl group in the target compound introduces moderate steric hindrance compared to the bulkier cyclohexyl (C₁₀H₁₇BrNO) or benzyl (C₁₁H₁₄BrNO) substituents . This may facilitate nucleophilic substitution at the bromine site. In contrast, the methyl group in 2-bromo-N-ethyl-N-methylacetamide (C₅H₉BrNO) offers minimal steric resistance, likely accelerating reaction kinetics .

Electronic Effects: The cyclopropyl group’s electron-donating nature (via sigma-adjacent hyperconjugation) may slightly activate the acetamide carbonyl, enhancing electrophilicity .

Pharmaceutical Relevance :

- Impurities like MM0078.03 (C₁₄H₁₀BrN₂O₄) highlight the role of electron-withdrawing substituents (e.g., nitro, phenylcarbonyl) in modulating reactivity for specific synthetic pathways .

Solubility: The cyclopropyl derivative (C₇H₁₁BrNO) is expected to exhibit lower hydrophobicity than the benzyl analog (C₁₁H₁₄BrNO) but higher than the methyl/ethyl variants, impacting solvent compatibility .

Research Implications

While direct experimental data (e.g., kinetic studies, solubility measurements) are unavailable in the provided evidence, structural analysis suggests that 2-Bromo-N-cyclopropyl-N-ethylacetamide occupies a unique niche between highly reactive linear analogs (e.g., N-ethyl-N-methyl) and sterically hindered/stable derivatives (e.g., N-benzyl). Its strained cyclopropyl group may favor applications requiring controlled reactivity, such as selective alkylation in drug synthesis. Further studies are needed to validate its thermodynamic stability and synthetic utility relative to its peers.

生物活性

2-Bromo-N-cyclopropyl-N-ethylacetamide (C7H12BrNO) is an organic compound notable for its unique structural characteristics, including a bromine atom and a cyclopropyl group. Its biological activity has drawn interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

2-Bromo-N-cyclopropyl-N-ethylacetamide is synthesized through the bromination of N-cyclopropyl-N-ethylacetamide. The compound appears as a white to off-white crystalline powder with a molecular weight of 206.08 g/mol. Its structure can be represented as follows:

- Molecular Formula : C7H12BrNO

- IUPAC Name : 2-bromo-N-cyclopropyl-N-ethylacetamide

- Canonical SMILES : CCN(C1CC1)C(=O)CBr

The biological activity of 2-Bromo-N-cyclopropyl-N-ethylacetamide primarily involves its interaction with specific molecular targets. The bromine atom facilitates electrophilic substitution reactions, while the amide group allows for hydrogen bonding with biological molecules. These interactions can modulate enzyme or receptor activities, leading to various biological effects, including:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could influence receptor activity, potentially affecting signal transduction pathways.

Biological Activity and Research Findings

Research on 2-Bromo-N-cyclopropyl-N-ethylacetamide has revealed several significant findings regarding its biological activity:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Cytotoxic Effects : In vitro studies have suggested that 2-Bromo-N-cyclopropyl-N-ethylacetamide may possess cytotoxic effects against various cancer cell lines. This is particularly relevant in the context of developing new anticancer therapies.

- Neuropharmacological Effects : The compound has been investigated for its potential neuropharmacological effects, particularly its influence on neurotransmitter systems.

Case Studies

Several case studies have explored the biological implications of 2-Bromo-N-cyclopropyl-N-ethylacetamide:

- Study on Enzyme Inhibition : A study demonstrated that 2-Bromo-N-cyclopropyl-N-ethylacetamide inhibited the activity of a specific enzyme involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in neuronal cultures.

- Cancer Cell Line Testing : In a series of experiments involving various cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.

Data Summary

The following table summarizes key findings related to the biological activity of 2-Bromo-N-cyclopropyl-N-ethylacetamide:

Comparison with Related Compounds

To understand the unique properties of 2-Bromo-N-cyclopropyl-N-ethylacetamide, it is useful to compare it with similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 2-Bromo-N,N-diethylacetamide | Diethyl groups instead of cyclopropyl | Similar enzyme inhibition |

| 2-Chloro-N-cyclopropyl-N-ethylacetamide | Chlorine instead of bromine | Potentially lower antimicrobial activity |

| 2-Bromo-N-ethylacetamide | Lacks cyclopropyl group | Less sterically hindered |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。